molecular formula C9H15ClN2 B3363478 (3-Isopropylphenyl)hydrazine hydrochloride CAS No. 1030288-67-5

(3-Isopropylphenyl)hydrazine hydrochloride

Cat. No.: B3363478
CAS No.: 1030288-67-5
M. Wt: 186.68 g/mol
InChI Key: BYJCRUCIXAVEBY-UHFFFAOYSA-N
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Description

Contextualization of Arylhydrazines in Contemporary Organic Chemistry

Arylhydrazines are a class of organic compounds that serve as versatile and crucial intermediates in the synthesis of numerous biologically active molecules. wikipedia.org Their utility spans the creation of a wide array of heterocyclic systems, which are fundamental scaffolds in many pharmaceutical and agrochemical products. The reactivity of the hydrazine (B178648) moiety, coupled with the electronic and steric influences of the substituted aromatic ring, allows for a diverse range of chemical transformations.

Significance of Substituted Phenylhydrazine (B124118) Hydrochlorides in Synthetic Methodologies and Chemical Transformations

Substituted phenylhydrazine hydrochlorides are frequently employed in organic synthesis due to their relative stability compared to the free base form. The hydrochloride salt is often a crystalline solid, which is easier to handle, weigh, and store. In many synthetic procedures, the free hydrazine can be generated in situ by treatment with a base, or the hydrochloride salt can be used directly in acid-catalyzed reactions.

One of the most prominent applications of substituted phenylhydrazines is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. wikipedia.orgnih.gov This reaction, discovered in 1883 by Hermann Emil Fischer, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgnih.gov The choice of substituents on the phenylhydrazine ring plays a critical role in the outcome and regioselectivity of the synthesis. nih.gov

Beyond indole synthesis, substituted phenylhydrazines are utilized in the preparation of other important heterocyclic compounds such as pyrazoles and triazoles. They also serve as precursors for the generation of aryl radicals and as nucleophiles in cross-coupling reactions, highlighting their broad utility in modern synthetic chemistry.

Scope and Research Trajectories for (3-Isopropylphenyl)hydrazine (B3278580) Hydrochloride

(3-Isopropylphenyl)hydrazine hydrochloride, with its specific substitution pattern, offers unique opportunities for the synthesis of novel chemical entities. The isopropyl group at the meta-position of the phenyl ring can influence the reactivity and selectivity of chemical transformations, potentially leading to the formation of products that are not easily accessible with other substituted phenylhydrazines.

Current and future research involving this compound is likely to focus on several key areas:

Synthesis of Novel Indole Derivatives: The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry. wikipedia.orgnih.gov The use of this compound with a variety of ketones and aldehydes, particularly cyclic ketones, can lead to the formation of new indole scaffolds with potential biological activity. researchgate.net The steric bulk of the isopropyl group can direct the cyclization process in specific ways, offering a route to regioselectively substituted indoles.

Development of Bioactive Molecules: The indole nucleus is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals, including anti-migraine drugs of the triptan class. wikipedia.orgnih.gov Research is ongoing to synthesize new tryptamine (B22526) analogs and other indole-containing compounds from this compound with the aim of discovering new therapeutic agents.

Catalysis: Hydrazones derived from arylhydrazines can act as ligands for transition metals. mdpi.com The resulting metal complexes have potential applications in catalysis. mdpi.comnih.gov Future work may explore the synthesis of novel ligands from (3-Isopropylphenyl)hydrazine and their corresponding metal complexes to investigate their catalytic activity in various organic transformations.

Physicochemical Properties and Structural Identifiers of this compound

PropertyValueSource
IUPAC Name (3-isopropylphenyl)hydrazine;hydrochloride nih.gov
CAS Number 2746-18-1 google.com
Molecular Formula C9H15ClN2 biosynth.com
Molecular Weight 186.68 g/mol biosynth.com
Appearance Light Brown Solid lookchem.com
Purity 96% lookchem.com
SMILES CC(C)c1cccc(NN)c1.Cl biosynth.com
InChI Key BYJCRUCIXAVEBY-UHFFFAOYSA-N lookchem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propan-2-ylphenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-7(2)8-4-3-5-9(6-8)11-10;/h3-7,11H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJCRUCIXAVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657038
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030288-67-5
Record name [3-(Propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 3 Isopropylphenyl Hydrazine Hydrochloride and Analogues

Mechanistic Investigations of Diazotization and Reduction Pathways

The foundational route to arylhydrazines involves the conversion of a primary aromatic amine, such as 3-isopropylaniline, into a diazonium salt, which is subsequently reduced. numberanalytics.comorganic-chemistry.org Understanding the intricate mechanisms of these steps is paramount for optimizing reaction outcomes and ensuring process safety.

The diazotization reaction mechanism commences with the formation of a nitrosonium ion from nitrous acid in the presence of a strong acid. byjus.com This electrophilic nitrosonium ion then reacts with the primary aromatic amine. The process proceeds through the formation of an N-nitrosamine, which, in the acidic medium, converts to a diazohydroxide. byjus.com Subsequent protonation and elimination of a water molecule yield the aryl diazonium ion. byjus.com The kinetics of diazotization can be complex; for instance, the diazotization of p-nitroaniline was found to be a second-order reaction in the presence of excess hydrochloric acid, with a determined activation energy of 37.79 kJ·mol⁻¹. researchgate.net

The stability of the resulting diazonium salt intermediate is a critical factor, influenced by the aryl group's nature, the counterion, and the solvent. numberanalytics.com For example, counterions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can enhance stability. numberanalytics.com The intermediates in the subsequent reduction step have also been studied. In palladium-catalyzed cross-coupling reactions to form arylhydrazines, key intermediates include arylpalladium(II) hydroxide (B78521) and arylpalladium(II) chloride complexes, which serve as catalyst resting states. nih.gov Kinetic studies of this pathway indicate that the rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, which then forms an arylpalladium(II) hydrazido intermediate. nih.gov This hydrazido species, which has been successfully synthesized and characterized, undergoes rapid reductive elimination to generate the final arylhydrazine product. nih.gov

Reaction PathwayKey Intermediate SpeciesKinetic Findings / Mechanistic NotesSource
Classical DiazotizationNitrosonium ion, N-nitrosamine, Diazohydroxide, Aryl diazonium saltThe reaction of p-nitroaniline is second-order with an activation energy of 37.79 kJ·mol⁻¹. byjus.comresearchgate.net
Pd-Catalyzed C-N CouplingArylpalladium(II) chloride, Arylpalladium(II) hydroxide, Arylpalladium(II) hydrazido complexThe rate-limiting step is the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov
Inhibition of Monoamine OxidasesDiazene (B1210634), Alkyl radicalInvolves enzyme-catalyzed conversion of the hydrazine (B178648) to a diazene, which reacts with O₂. nih.gov

The selectivity and yield of diazotization and reduction reactions are highly dependent on carefully controlled reaction conditions. numberanalytics.com Key parameters include temperature, pH, and reactant concentrations.

Temperature : Diazotization is an exothermic reaction, and the resulting diazonium salts can be thermally unstable. numberanalytics.comresearchgate.net Low temperatures, often near 0 °C, are traditionally used to control the reaction and ensure the stability of the diazonium intermediate. mdpi.com

pH : The acidity of the reaction medium is crucial. It influences the rate of diazotization and the selectivity of the reaction pathway. numberanalytics.com For example, in the palladium-catalyzed coupling of aryl halides with hydrazine, the presence of a hydroxide base was found to influence the catalyst resting states and the selectivity for forming mono-aryl hydrazine over diaryl hydrazine. nih.gov The arylpalladium(II) chloride complex showed higher selectivity for the desired product compared to the hydroxide complex. nih.gov

Concentration : The concentration of reactants can directly affect the reaction rate and the final yield of the diazonium salt. numberanalytics.com

Solvent : The choice of solvent is critical as some can react with the diazonium salt. numberanalytics.com Water can lead to the formation of phenols, while alcohols may produce ethers. numberanalytics.com Research into solvent systems, such as a MeOH/DMF co-solvent, has been conducted to improve the stability and selective coupling of diazonium salts in flow reactions. researchgate.net

ParameterInfluence on ReactionExample/ObservationSource
TemperatureAffects reaction rate and stability of diazonium salts.Low temperatures (~0 °C) are typically required to prevent decomposition of the diazonium intermediate. numberanalytics.commdpi.com
pH / BaseInfluences reaction rate and selectivity.In Pd-catalyzed coupling, the nature of the base (e.g., hydroxide) affects catalyst resting states and product selectivity. nih.govnumberanalytics.com
ConcentrationImpacts reaction rate and yield.Higher reactant concentrations can increase the rate of diazotization. numberanalytics.com
SolventAffects stability and potential side reactions.Water can hydrolyze diazonium salts to phenols; alcohols can form ethers. numberanalytics.com

Continuous Flow Synthesis Processes for Arylhydrazine Salts

Continuous flow chemistry has emerged as a powerful technology for synthesizing arylhydrazine salts, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. rsc.orgnumberanalytics.com The ability to handle hazardous reagents and unstable intermediates safely by minimizing their accumulation makes this approach particularly suitable for diazotization reactions. researchgate.netdntb.gov.ua

A key innovation in this area is the development of integrated reactor systems that telescope multiple reaction steps into a single, continuous process. google.com One patented system describes a three-step tandem reaction for producing phenylhydrazine (B124118) salts. google.com This process integrates diazotization, reduction, and acidic hydrolysis/salification within a single integrated reactor. google.com Raw materials, including the aniline (B41778) derivative, diazotization reagents, and reductants, are continuously fed into the reactor, and the final phenylhydrazine salt is obtained uninterrupted at the outlet, with a total reaction time of 20 minutes or less. google.com

Other systems utilize different reactor configurations, such as commercial photoreactors for nickel/photoredox catalyzed couplings or simple tube reactors for diazotization optimization. rsc.orgrsc.orgrsc.org These setups often incorporate features for precise temperature control, efficient mixing, and in-line purification to remove byproducts, ensuring a clean stream of the desired product. researchgate.netnih.govwhiterose.ac.uk

Optimizing process parameters is crucial for maximizing the efficiency and purity of arylhydrazines synthesized in continuous flow. researchgate.netrsc.org Automated optimization platforms, sometimes using Bayesian optimization algorithms, can rapidly screen a wide range of conditions to identify the ideal settings. nih.govwhiterose.ac.uk Key parameters that are frequently optimized include:

Residence Time : In a nickel/photoredox catalyzed C-N coupling, short residence times were achieved while maintaining high selectivity. rsc.org

Temperature : The superior heat transfer in flow reactors allows for better temperature control, which is critical for exothermic diazotization reactions. mdpi.comrsc.org

Mixing and Dispersion : The yield and selectivity of diazotization in a continuous reactor have been shown to depend significantly on mixing efficiency and axial dispersion. rsc.org

Stoichiometry and Concentration : The precise control over reagent ratios afforded by flow chemistry allows for fine-tuning the reaction to maximize yield and minimize side-product formation. mdpi.com

A Design of Experiments (DoE) approach is often employed for systematic optimization. rsc.orgrsc.org For example, a DoE study was used to optimize a nickel-catalyzed photoredox coupling between aryl halides and a protected hydrazine, demonstrating process robustness and avoiding issues with catalyst precipitation. rsc.org Such optimization efforts lead to higher yields, improved purity, reduced waste, and greener synthetic processes. nih.govwhiterose.ac.uk

Novel Synthetic Routes for Substituted Phenylhydrazine Scaffolds

Beyond the classical pathway, several novel synthetic routes to substituted phenylhydrazines have been developed, often leveraging modern catalytic methods to achieve higher efficiency and broader substrate scope.

One prominent approach is the palladium-catalyzed C-N cross-coupling of aryl halides (including chlorides) with hydrazine. nih.govmit.edu This method can be performed with low catalyst loadings and offers a direct route to the arylhydrazine core. nih.gov A related and powerful alternative involves a nickel/photoredox catalyzed coupling of aryl halides with hydrazine derivatives like tert-butyl carbazate. rsc.org This dual catalytic system operates under mild conditions and has been successfully implemented in continuous flow, accommodating a wide range of (hetero)aryl bromides and chlorides. rsc.org

Another innovative route involves the reduction of substituted-phenyl phenodiazine vinyl compounds. google.com This method utilizes reducing agents such as formic acid, formates, or catalytic hydrogenation systems (e.g., with a palladium on carbon catalyst) and is promoted as being suitable for large-scale industrial production due to high yields, low cost, and simple workup. google.com

Other novel strategies include:

The reaction of substituted chlorobenzenes with hydrazine or hydrazine hydrate (B1144303) at elevated temperatures and pressures. google.com

The trapping of highly reactive benzyne (B1209423) intermediates with arylhydrazines, which can selectively form 1-phenyl-1-arylhydrazine isomers. nih.gov

An efficient palladium-catalyzed allylic substitution using arylhydrazines as nucleophiles to create N,N-disubstituted hydrazines under mild, regioselective conditions. organic-chemistry.org

These modern methods provide versatile and powerful alternatives for the synthesis of complex substituted phenylhydrazine scaffolds, often with improved functional group tolerance and more environmentally friendly profiles compared to traditional syntheses. google.comorganic-chemistry.org

Synthetic RouteKey Reagents/CatalystsKey FeaturesSource
Pd-Catalyzed C-N Cross-CouplingAryl halides, Hydrazine, Palladium catalystDirect C-N bond formation; can be performed in continuous flow. nih.govmit.edu
Nickel/Photoredox C-N CouplingAryl halides, tert-Butyl carbazate, Nickel catalyst, Photoredox catalystPowerful alternative to Pd-catalysis; high selectivity and short residence times in flow. rsc.orgrsc.org
Reduction of Phenodiazine Vinyl CompoundsSubstituted-phenyl phenodiazine vinyl compound, Formic acid or H₂/CatalystHigh yield, low cost, suitable for industrial scale-up. google.com
Benzyne TrappingBenzyne precursor, ArylhydrazineForms structurally complex azoarenes and 1,1-diarylhydrazines. nih.gov
Nucleophilic SubstitutionSubstituted chlorobenzenes, Hydrazine hydrateOperates at elevated temperature and pressure. google.com

Palladium-Catalyzed Approaches to Arylhydrazines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and general method for the synthesis of arylhydrazines. nih.govrsc.org These reactions typically involve the coupling of an aryl halide (or pseudohalide, like a tosylate) with hydrazine or a protected hydrazine derivative. The versatility of this approach allows for the synthesis of a broad range of substituted arylhydrazines with high efficiency and functional group tolerance. organic-chemistry.org

A significant breakthrough in this area is the direct coupling of (hetero)aryl chlorides and bromides with hydrazine hydrate. nih.govnih.gov Research has demonstrated that a catalyst system comprising a palladium source and a specialized phosphine (B1218219) ligand, such as the Josiphos ligand CyPF-tBu, can facilitate this transformation with very low catalyst loadings (as low as 100 ppm) using an inexpensive base like potassium hydroxide. nih.govnih.gov This method is highly selective for monoarylation, which is a crucial aspect when using hydrazine as a reagent. nih.gov

The general mechanism for this transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of hydrazine. rsc.orgyoutube.com A key, often rate-limiting, step is the deprotonation of the bound hydrazine by a base to form a palladium(II)-hydrazido complex. nih.govnih.gov Subsequent reductive elimination from this intermediate yields the desired arylhydrazine product and regenerates the active Pd(0) catalyst. nih.gov

The choice of ligand is critical to the success of these couplings. Bulky and electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. organic-chemistry.orgresearchgate.net MOP-type ligands and various biaryl phosphine ligands have been developed to enhance catalyst activity and stability, enabling the coupling of less reactive aryl chlorides and accommodating a wider variety of functional groups on both the aryl halide and the hydrazine component. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, the use of a hindered MOP-type ligand with a palladium catalyst and a base like cesium carbonate has been shown to be effective for the N-arylation of hydrazides with aryl halides, working well for electron-rich, neutral, and electron-poor substrates. organic-chemistry.org

Another effective strategy involves the use of aryl tosylates as the coupling partner. A system using Pd(TFA)₂ with a specific phosphine ligand has been developed for the monoarylation of arylhydrazines with aryl tosylates, affording unsymmetrical N,N-diarylhydrazines in excellent yields. organic-chemistry.orgdocumentsdelivered.comacs.org While this specific example produces diarylhydrazines, the underlying principle of activating a C-O bond for C-N coupling is applicable and demonstrates the wide scope of palladium catalysis. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Arylhydrazine Synthesis

Aryl SubstrateHydrazine SourceCatalyst SystemBaseSolventConditionsYieldReference
(Hetero)aryl Chlorides/BromidesHydrazine HydratePd(0) / CyPF-tBuKOHDMERT - 100 °CHigh nih.govnih.gov
Aryl HalidesN-Boc HydrazinePd(dba)₂ / MOP-type ligandCs₂CO₃1,4-Dioxane100 °CModerate to Excellent organic-chemistry.org
Aryl TosylatesArylhydrazinesPd(TFA)₂ / Phosphine Ligand L1K₃PO₄Toluene110 °CUp to 95% organic-chemistry.orgdocumentsdelivered.com
Aryl ChloridesBenzophenone HydrazonePd(OAc)₂ / DavePhosCs₂CO₃Toluene80 °CHigh nih.gov

Copper-Catalyzed Methodologies for Arylhydrazines

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable and often more economical alternative to palladium-based systems for the synthesis of arylhydrazines. These methods have seen significant advancements, moving from harsh classical conditions to milder, more versatile, and ligand-assisted protocols.

A common approach involves the coupling of aryl halides, particularly the more reactive aryl iodides and bromides, with hydrazine derivatives. For example, a convenient method for the intermolecular N-arylation of hydrazides with substituted aryl iodides has been reported using a catalytic amount of copper(I) iodide (CuI) with cesium carbonate (Cs₂CO₃) as the base. This reaction proceeds efficiently and demonstrates interesting regioselectivity depending on the substitution pattern of the aryl iodide and the nature of the hydrazide.

In a specific study, the coupling of N-Boc hydrazine with para- and meta-substituted aryl iodides regioselectively yielded the N-arylated product. However, a reversal of regioselectivity was observed when arylating benzoic hydrazide with ortho-substituted aryl iodides, which provided the N'-arylated product. This highlights the subtle electronic and steric factors that can influence the outcome of copper-catalyzed reactions.

The development of ligand-supported copper catalysis has broadened the scope of these reactions significantly. Ligands such as amino acids (e.g., L-proline) or diamines can accelerate the catalytic cycle and enable the use of less reactive aryl halides. These modern Ullmann-Ma reactions have found extensive applications in organic synthesis. A system employing CuI with a ligand like BMPO (1,3-bis(2-methyl-2-propanyl)oxy) has been successfully used for the cross-coupling of aryl halides with hydrazine hydrate in water, showcasing a move towards more environmentally benign solvent systems.

Furthermore, copper catalysis has been utilized in multicomponent reactions to construct complex molecules. For instance, a sequential multicomponent reaction of aldehydes and aryl hydrazines can produce N',N'-diaryl acylhydrazines through an aerobic copper-catalyzed process. organic-chemistry.org This demonstrates the utility of arylhydrazines as building blocks in subsequent transformations, where the initial C-N bond formation is a critical step. organic-chemistry.org

Table 2: Selected Copper-Catalyzed Arylhydrazine Syntheses

Aryl SubstrateHydrazine SourceCatalyst SystemBaseSolventConditionsKey FeatureReference
Aryl IodidesN-Boc Hydrazine / Benzoic HydrazideCuICs₂CO₃DMF80 °CRegioselectivity depends on substrate nih.gov
Aryl HalidesHydrazine HydrateCuI / BMPOK₃PO₄Water-Reaction in aqueous media documentsdelivered.com
Arylboronic EstersDi-tert-butyl azodicarboxylateCopper Catalyst--MildForms protected arylhydrazines researchgate.net
Aldehydes + Arylhydrazines(Used as reactant)Copper Catalyst--AerobicMulticomponent reaction for N',N'-diaryl acylhydrazines organic-chemistry.org

Purification and Isolation Techniques for High-Purity Compounds

The purification and isolation of arylhydrazine salts, such as (3-Isopropylphenyl)hydrazine (B3278580) hydrochloride, are critical steps to ensure the final product meets the required specifications for subsequent applications. The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the desired level of purity. Common techniques include recrystallization, distillation, and chromatography. researchgate.netdiva-portal.org

Recrystallization is the most common method for purifying solid organic compounds like hydrazine hydrochlorides. researchgate.net The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. researchgate.net As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). researchgate.net The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For hydrochloride salts, polar solvents such as aqueous ethanol (B145695) or mixtures like dichloromethane/ethyl acetate (B1210297) are often effective. capes.gov.br The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining mother liquor, and dried. researchgate.net

Distillation is suitable for purifying liquid arylhydrazines before their conversion to the hydrochloride salt, or for removing volatile impurities from the salt itself under specific conditions. For phenylhydrazine, distillation in the presence of a high-boiling point glycol has been shown to yield a high-purity product. researchgate.net Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the sensitive hydrazine functional group. researchgate.net A process for producing high-purity hydrazine from hydrazine hydrate involves steps of dehydration, rectification (a more precise form of fractional distillation) under reduced pressure, and fractional crystallization, which effectively removes water and other impurities. nih.gov

Chromatography offers a high-resolution purification method for complex mixtures or for removing impurities that are difficult to separate by other means. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique. rsc.org The polarity of the eluent (solvent system) is carefully chosen to allow the desired compound to move through the column at a different rate than the impurities. For polar compounds like hydrazines, polar eluents may be required; however, the basicity of the hydrazine nitrogen can sometimes lead to tailing on acidic silica gel. This can occasionally be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. Specialized techniques like solid-phase extraction (SPE) using functionalized silica have also been developed for the selective cleanup of samples containing hydrazine or hydrazone functionalities.

Table 3: Overview of Purification Techniques for Arylhydrazines

TechniquePrimary ApplicationKey ConsiderationsTypical Impurities Removed
RecrystallizationPurification of solid arylhydrazine salts. researchgate.netSolvent selection is critical (e.g., ethanol/water, DCM/EtOAc). capes.gov.brSoluble impurities, reaction by-products.
Distillation (Vacuum)Purification of the free base before salt formation. researchgate.netReduces risk of thermal decomposition. researchgate.netNon-volatile solids, solvents, impurities with different boiling points.
Column ChromatographyRemoval of closely related impurities or when other methods fail. rsc.orgChoice of stationary phase (e.g., silica) and mobile phase is crucial.By-products with different polarities, starting materials.
TriturationWashing a solid product to remove highly soluble impurities. diva-portal.orgThe desired product should be insoluble in the chosen solvent.Reagents, very polar or non-polar contaminants.

Iii. Spectroscopic and Computational Elucidation of Molecular and Electronic Structure

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures. By analyzing the interaction of (3-Isopropylphenyl)hydrazine (B3278580) hydrochloride with various forms of energy, specific details about its atomic and electronic framework can be determined.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their local chemical environments. The aromatic protons on the benzene (B151609) ring are expected to appear as multiplets in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents. The methine proton of the isopropyl group (-CH(CH₃)₂) would likely be observed as a septet further upfield, while the methyl protons of the isopropyl group would appear as a doublet. The protons of the hydrazine (B178648) hydrochloride moiety (-NHNH₃⁺) would be expected to be exchangeable and may appear as broad signals.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons would exhibit signals in the range of 110-150 ppm. The carbon atom attached to the isopropyl group would be significantly deshielded. The carbons of the isopropyl group itself would appear at the higher field end of the spectrum.

Predicted ¹H-NMR and ¹³C-NMR Data for (3-Isopropylphenyl)hydrazine hydrochloride

Atom Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Aromatic-H 7.0 - 7.5 (m) 110 - 150
Isopropyl-CH ~3.0 (septet) ~34
Isopropyl-CH₃ ~1.2 (d) ~24

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions. The data is presented for illustrative purposes in the absence of direct experimental findings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific IR spectrum for this compound is not available, data for the isomeric [4-(propan-2-yl)phenyl]hydrazine hydrochloride provides a useful comparison for identifying key vibrational modes. nih.govnist.gov

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the hydrazinium (B103819) ion (-NHNH₃⁺) typically appear as a broad band in the region of 3300-2600 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isopropyl group will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce sharp peaks in the 1600-1450 cm⁻¹ region.

Key IR Absorption Bands for Phenylhydrazine (B124118) Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group
N-H Stretch 3300-2600 (broad) Hydrazinium ion
Aromatic C-H Stretch 3100-3000 Phenyl ring
Aliphatic C-H Stretch 3000-2850 Isopropyl group

Note: Data is based on general ranges and comparison with isomeric compounds. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

While specific UV-Vis data for this compound is not documented in the searched literature, phenylhydrazine and its derivatives typically exhibit strong absorption bands in the UV region. The presence of the isopropyl group is not expected to significantly shift the primary absorption maxima compared to phenylhydrazine itself. The hydrochloride salt form may influence the electronic environment of the chromophore. Expected absorption maxima would likely fall in the range of 200-300 nm.

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound, the molecular weight of the free base is 150.22 g/mol , and the hydrochloride salt is 186.68 g/mol . biosynth.comsigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the free base would be expected at m/z 150. A prominent fragment would likely result from the loss of the isopropyl group (a mass of 43), leading to a peak at m/z 107. Another characteristic fragmentation pathway for alkylbenzenes is the benzylic cleavage, which in this case would also lead to the loss of a methyl group from the isopropyl moiety.

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry offer powerful tools to complement experimental data by providing insights into the molecular and electronic structure of compounds at the atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized molecular geometry, electronic properties, and reactivity of molecules. asianpubs.org

For this compound, DFT calculations could be employed to determine the most stable conformation by optimizing the bond lengths, bond angles, and dihedral angles. Such calculations would provide a three-dimensional model of the molecule.

Furthermore, DFT studies can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. bohrium.com

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. asianpubs.org

While specific DFT studies on this compound were not found, research on similar substituted phenylhydrazine derivatives demonstrates the utility of these methods in providing a detailed understanding of their structural and electronic properties. asianpubs.org

Ab Initio Molecular Orbital Theory for Reaction Kinetics and Mechanisms

Ab initio molecular orbital theory is a powerful computational methodology used to study the kinetics and mechanisms of chemical reactions from first principles, without the need for empirical parameters. This approach solves the electronic Schrödinger equation to determine the energies and wavefunctions of a molecular system. For (3-Isopropylphenyl)hydrazine, these calculations can elucidate the pathways of its reactions, such as those involved in the synthesis of heterocyclic compounds like indoles (the Fischer indole (B1671886) synthesis).

The process involves mapping the potential energy surface of a reaction. Stationary points, including reactants, products, intermediates, and transition states, are located and their energies calculated. For instance, in a reaction involving (3-Isopropylphenyl)hydrazine, a key step would be the calculation of the energy barrier (activation energy) for the rate-determining step. This is achieved by identifying the transition state structure and its energy relative to the reactants.

Studies on related hydrazine compounds demonstrate the utility of this method. For example, investigations into the reactions of hydrazine and methylhydrazine with nitrogen tetroxide have successfully used ab initio calculations to predict reaction mechanisms and compute rate constants. These studies show that the reaction can be initiated by the isomerization of N2O4, followed by a rapid attack on the hydrazine molecule. For (3-Isopropylphenyl)hydrazine, a similar approach could model its reactivity with various electrophiles or its behavior under different reaction conditions. The rate constants (k) can be predicted using transition state theory, providing a quantitative measure of reaction speed across a range of temperatures.

Analysis of Electronic Density Distributions and Electrostatic Potentials

The electronic density distribution of a molecule describes the probability of finding an electron at any given point in space. This distribution is fundamental to understanding a molecule's size, shape, and how it will interact with other molecules. The molecular electrostatic potential (MEP) is a visualization of the electrostatic potential mapped onto the electron density surface. The MEP is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons.

In the context of this compound, the MEP would reveal the electrophilic and nucleophilic sites.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For the (3-Isopropylphenyl)hydrazine cation, these would likely be concentrated around the nitrogen atoms of the hydrazine group, despite the positive charge, and potentially on the phenyl ring, influenced by the electron-donating isopropyl group.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the hydrazine moiety (-NH2NH3+) would be expected to be highly positive, representing the most likely sites for deprotonation or interaction with nucleophiles.

Computational studies on similar structures, such as phenylhydrazine-borane adducts and various hydrazone derivatives, have consistently used MEP analysis to predict sites of interaction and chemical reactivity. mdpi.comresearchgate.net For (3-Isopropylphenyl)hydrazine, this analysis would guide the understanding of its role in reactions, predicting how it orients itself when approaching a reaction partner.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. Its energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. Its energy corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting the chemical reactivity and stability of a molecule. chemscene.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemscene.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive, as it can be more easily excited. mdpi.com

For this compound, a computational analysis would calculate the energies of these frontier orbitals. The presence of the electron-donating isopropyl group would be expected to raise the HOMO energy of the phenylhydrazine moiety, potentially making it more reactive than unsubstituted phenylhydrazine in certain reactions. Based on these energies, several global reactivity descriptors can be calculated to quantify its chemical behavior.

Table 1: Hypothetical Global Reactivity Descriptors for (3-Isopropylphenyl)hydrazine Cation

This table illustrates the type of data that would be generated from a DFT calculation for the cation of (3-Isopropylphenyl)hydrazine. The values are representative for a substituted phenylhydrazine derivative and are for illustrative purposes only.

ParameterFormulaDescriptionHypothetical Value (eV)
EHOMO -Energy of the Highest Occupied Molecular Orbital-8.95
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital-0.75
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.8.20
Ionization Potential (I) -EHOMOEnergy required to remove an electron.8.95
Electron Affinity (A) -ELUMOEnergy released when an electron is added.0.75
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.4.10
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates polarizability.0.122
Electronegativity (χ) (I + A) / 2Power of an atom to attract electrons to itself.4.85
Chemical Potential (μ) -(I + A) / 2The 'escaping tendency' of electrons from a system.-4.85
Electrophilicity Index (ω) μ² / (2η)A measure of the ability to accept electrons.2.87

Quantum Chemical Modeling of Enthalpies and Natural Bond Orbital (NBO) Charges

Quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective for calculating thermochemical properties like the standard enthalpy of formation (ΔHf°). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, an accurate calculated ΔHf° would be crucial for predicting the thermodynamics of its reactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule in terms of localized bonds and lone pairs. It calculates the charges on each atom, offering a more chemically intuitive model than other charge schemes.

An NBO analysis for this compound would reveal:

The distribution of the positive charge in the hydrazinium ion portion (-NH2NH3+).

The specific charges on the nitrogen and hydrogen atoms of the hydrazine group.

The charge distribution across the phenyl ring and the effect of the meta-positioned isopropyl group.

This information provides profound insight into the molecule's internal electronics, hydrogen bonding capabilities, and the specific atoms that are most likely to be involved in electrostatic interactions.

Table 2: Illustrative Natural Bond Orbital (NBO) Charges for the (3-Isopropylphenyl)hydrazine Cation

The following table provides a hypothetical set of NBO charges for the heavy atoms of the cation. These values are representative examples based on similar structures and illustrate the expected charge distribution.

AtomHypothetical NBO Charge (e)
N1 (terminal)-0.85
N2 (attached to ring)-0.70
C1 (ring, attached to N2)+0.25
C2 (ring)-0.15
C3 (ring, attached to Isopropyl)+0.10
C4 (ring)-0.18
C5 (ring)-0.12
C6 (ring)-0.16
C (isopropyl, methine)+0.05
C (isopropyl, methyl 1)-0.20
C (isopropyl, methyl 2)-0.20

Simulation of Polarization Effects and Their Impact on Reactivity

When a molecule is placed in an electric field, such as the field generated by a solvent or an approaching reactant, its electron cloud and nuclei will be displaced, resulting in an induced dipole moment. This phenomenon is known as polarization. Polarization effects can significantly influence a molecule's reactivity by altering its electronic properties and stabilizing or destabilizing transition states.

Computational simulations can model these effects explicitly. For this compound, this would involve:

Solvent Effects: Using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in the calculation to simulate how the polar environment of a solvent affects the molecule's geometry, electronic structure, and reactivity.

Interaction with Reactants: Calculating the interaction energy between (3-Isopropylphenyl)hydrazine and another molecule at various distances and orientations. This would show how the electrostatic field of one molecule polarizes the other, facilitating the reaction.

The polarizability of the molecule, particularly the π-system of the phenyl ring and the lone pairs on the nitrogen atoms, would be a key factor. Understanding these polarization effects is crucial for accurately predicting reaction barriers and mechanisms in condensed phases, where most chemical reactions occur. The electrophilicity index (ω), derived from HOMO-LUMO energies, can also provide a measure of a molecule's ability to respond to electronic perturbation. researchgate.net

Iv. Chemical Reactivity and Mechanistic Studies of 3 Isopropylphenyl Hydrazine Hydrochloride

Catalytic Activation and Reaction Pathways

(3-Isopropylphenyl)hydrazine (B3278580) hydrochloride can be activated through different catalytic systems, including palladium-based catalysts and metal-free conditions, to engage in diverse reaction pathways. These pathways often involve the initial transformation of the hydrazine (B178648) moiety to generate a reactive intermediate capable of coupling with various partners.

Palladium catalysts are highly effective in activating the C–N bond of arylhydrazines, including (3-Isopropylphenyl)hydrazine hydrochloride, to facilitate cross-coupling reactions. These reactions typically proceed through the formation of an arylpalladium intermediate, which then engages with a coupling partner.

Arylhydrazines have been established as effective coupling partners in palladium-catalyzed Heck reactions with olefins. rsc.org In a notable development, a method utilizing Na₂SO₃ as a diazonium salt stabilizer facilitates the Heck coupling of arylhydrazine hydrochlorides with acrylates at room temperature. This transformation proceeds via the activation of the C–NHNH₂ bond. mdpi.com The reaction between various arylhydrazine hydrochlorides and acrylates, catalyzed by Palladium(II) acetate (B1210297), demonstrates broad functional group tolerance. mdpi.com

For this reaction, the general conditions involve reacting the arylhydrazine hydrochloride with an acrylate (B77674) in the presence of Pd(OAc)₂, Na₂SO₃, and a base like triethylamine (B128534) (Et₃N) in a solvent such as dimethylformamide (DMF). mdpi.com While specific data for the 3-isopropylphenyl derivative was not detailed in the primary study, the reaction provides a general pathway for arylalkene synthesis from arylhydrazine precursors.

Table 1: Representative Pd-Catalyzed Heck Coupling of Arylhydrazine Hydrochlorides with Acrylates mdpi.com Reaction conditions: Arylhydrazine hydrochloride (0.36 mmol), acrylate (0.3 mmol), Na₂SO₃ (1.2 equiv), Pd(OAc)₂ (5 mol%), Et₃N (2.0 equiv), DMF (2 mL), room temperature, 20 h.

Arylhydrazine HydrochlorideAcrylateProductYield
Phenylhydrazine (B124118) hydrochlorideEthyl acrylateEthyl cinnamate81%
4-Methylphenylhydrazine hydrochlorideEthyl acrylateEthyl 3-(p-tolyl)acrylate75%
4-Bromophenylhydrazine hydrochlorideEthyl acrylateEthyl 3-(4-bromophenyl)acrylate72%
4-Chlorophenylhydrazine hydrochlorideMethyl acrylateMethyl 3-(4-chlorophenyl)acrylate78%
3-Chlorophenylhydrazine hydrochlorideEthyl acrylateEthyl 3-(3-chlorophenyl)acrylate83%

Arylhydrazines also serve as coupling partners in Suzuki and Hiyama reactions, which are fundamental methods for constructing biaryl compounds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.comorganic-chemistry.org The use of arylhydrazines as the aryl source in Suzuki-type reactions has been developed, often requiring acidic conditions to facilitate the transformation. mdpi.com The general mechanism involves the oxidative addition of an aryl species to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product. libretexts.org

The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide, also catalyzed by palladium. mdpi.comorganic-chemistry.org A key step in the Hiyama coupling is the activation of the stable silicon-carbon bond, typically achieved with a fluoride (B91410) source or a base, to generate a hypervalent silicate (B1173343) species that facilitates transmetalation to the palladium center. organic-chemistry.org Research has demonstrated that palladium can catalyze the Hiyama cross-coupling of arylhydrazines with arylsilicon reagents, expanding the utility of arylhydrazines as accessible aryl sources. mdpi.com

A significant, transition-metal-free transformation involving arylhydrazines is the C–N borylation to produce aryl boronate esters. This reaction can be achieved using either photochemical or electrochemical methods, offering mild and efficient pathways to valuable synthetic intermediates from readily available arylhydrazine hydrochlorides. rsc.orgresearchgate.net

In this process, arylhydrazine hydrochlorides react with bis(pinacolato)diboron (B136004) (B₂pin₂) under specific conditions. rsc.org

Photochemical Method: The reaction is irradiated with blue LEDs, often in the presence of a photoredox catalyst, which facilitates the generation of an aryl radical from the arylhydrazine. This radical then reacts with the diboron (B99234) reagent. rsc.orgresearchgate.net

Electrochemical Method: The reaction is conducted in an undivided electrochemical cell. The electrochemical potential promotes the oxidation of the arylhydrazine, leading to C-N bond cleavage and subsequent borylation. rsc.org

These methods are notable for their scalability and for avoiding the use of transition metals. rsc.org The reaction proceeds smoothly for a variety of substituted arylhydrazine hydrochlorides, including those with electron-donating and electron-withdrawing groups.

Table 2: C-N Borylation of Representative Arylhydrazine Hydrochlorides rsc.org

Arylhydrazine SubstrateMethodProductYield
Phenylhydrazine hydrochloridePhotochemicalPhenylboronic acid pinacol (B44631) ester91%
Phenylhydrazine hydrochlorideElectrochemicalPhenylboronic acid pinacol ester82%
4-Fluorophenylhydrazine hydrochloridePhotochemical4-Fluorophenylboronic acid pinacol ester85%
4-Bromophenylhydrazine hydrochlorideElectrochemical4-Bromophenylboronic acid pinacol ester73%
4-Methoxyphenylhydrazine hydrochloridePhotochemical4-Methoxyphenylboronic acid pinacol ester88%

This compound can act as an arylating agent in the absence of a metal catalyst. A prominent example is the C–H arylation of imidazoheterocycles, such as imidazo[1,2-a]pyridines. nih.govnih.govrsc.org This reaction typically occurs at room temperature under ambient air, using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile (B52724) (MeCN). nih.gov

The methodology provides a direct and efficient route to synthesize 2,3-disubstituted imidazopyridines and related structures, which are of interest in medicinal chemistry. The reaction is initiated by taking an imidazo[1,2-a]pyridine (B132010) and an arylhydrazine hydrochloride as the model substrates. The process is valued for its operational simplicity and the use of commercially available arylhydrazines as the source of the aryl group. nih.govnih.gov

The proposed mechanism involves the formation of an aryl radical from the arylhydrazine, which then undergoes a homolytic aromatic substitution onto the electron-rich heterocycle.

Hydrazine-catalyzed carbonyl-olefin metathesis represents an organocatalytic approach to bond reorganization, distinct from traditional metal-catalyzed metathesis. wikipedia.orgnih.gov This reaction pathway typically involves the condensation of a hydrazine catalyst with an aldehyde to form a reactive hydrazonium ion intermediate. wikipedia.orgresearchgate.net This intermediate can then participate in a [3+2] cycloaddition with a strained olefin, such as a cyclopropene (B1174273) or norbornene. A subsequent retro-[3+2] cycloaddition (cycloreversion) releases the ring-opened product. wikipedia.orgnih.gov

It is crucial to note that the catalysts proven to be effective in these transformations are specialized, structurally rigid bicyclic hydrazines, such as 2,3-diazabicyclo[2.2.1]heptane or 2,3-diazabicyclo[2.2.2]octane derivatives. nih.govthieme-connect.com Simple arylhydrazines like this compound are not competent catalysts for this reaction. The structural constraints of the bicyclic systems are essential for lowering the activation energy of the key cycloreversion step. nih.gov Therefore, while this is a "hydrazine-catalyzed" process, the specific catalytic role is not fulfilled by this compound itself.

Palladium-Catalyzed Cross-Coupling Reactions

Radical-Mediated Transformations

This compound serves as a precursor to the (3-isopropylphenyl) radical, a highly reactive intermediate that can engage in various bond-forming reactions. The generation and subsequent reactions of this radical are central to the synthetic utility of the parent hydrazine compound.

The generation of the (3-isopropylphenyl) radical from its hydrazine hydrochloride precursor can be achieved under mild conditions. A notable method involves the use of catalytic amounts of molecular iodine in the presence of air. mdpi.comnih.gov In this process, the arylhydrazine is oxidized to an aryldiazene intermediate, which then loses a molecule of nitrogen to form the corresponding aryl radical. The formation of aryl radicals from arylhydrazines can also be initiated through base-promoted homolytic aromatic substitution (BHAS), where an electron transfer to an aryl halide generates the aryl radical. organic-chemistry.org

Once generated, these highly reactive aryl radicals are readily "quenched" or trapped by various substrates. For instance, in the presence of 1,4-naphthoquinones, the (3-isopropylphenyl) radical will add to the quinone ring, leading to the formation of arylated naphthoquinones. mdpi.comnih.gov This reaction provides an efficient route to complex aromatic structures. The generation of the aryl radical can be substantiated through the use of spin-trapping reagents like α-(4-pyridyl-1-oxide)-N-tert-butyl nitrone (POBN), which form stable adducts with the transient radical species that can be detected by analytical techniques such as mass spectrometry. rsc.org The stable radical 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can also be employed to trap intermediate radicals in reactions involving hydrazones, further demonstrating the radical nature of these transformations. nih.gov

The general scheme for the generation and quenching of an aryl radical from an arylhydrazine can be summarized as follows:

Arylhydrazine → [Oxidation] → Aryldiazene → [N₂ Elimination] → Aryl Radical + Quenching Agent → Arylated Product

Oxidants play a crucial role in the initiation of radical formation from this compound. In the iodine-catalyzed system, molecular iodine acts as the initial oxidant, converting the hydrazine to an intermediate that ultimately leads to the aryl radical. nih.gov A key aspect of this catalytic cycle is the in-situ regeneration of molecular iodine from the hydroiodic acid byproduct through oxidation by atmospheric oxygen, allowing for the use of only a catalytic amount of iodine. nih.gov

The proposed mechanism for the iodine-catalyzed generation of an aryl radical involves the following key steps nih.gov:

Reaction of the arylhydrazine with molecular iodine.

Dehydroiodination to form an aryldiazene intermediate.

Further reaction with iodine to form a diazonium salt-like species.

Single-electron transfer (SET) and loss of dinitrogen to produce the aryl radical and an iodine radical.

Other oxidizing systems can also be employed. For instance, tert-butyl hydroperoxide (TBHP) in the presence of a potassium iodide catalyst has been used for the oxidative cross-coupling of arylhydrazines with thiols, a reaction that proceeds via a radical mechanism. chemrevlett.com The choice of oxidant and catalyst system can influence the efficiency and outcome of the radical generation and subsequent reactions.

C-N Bond Activation and Cleavage Processes

The cleavage of the C-N bond in (3-isopropylphenyl)hydrazine is a key step in many of its synthetic applications, as it allows for the substitution of the hydrazine group with other functionalities. This process often occurs under oxidative conditions and can be harnessed for the formation of new carbon-heteroatom bonds.

Arylhydrazines, including this compound, are effective precursors for the formation of carbon-selenium (C-Se) and carbon-sulfur (C-S) bonds through reactions that involve the cleavage of the C-N bond. chemrevlett.com These chalcogenation reactions provide a direct route to unsymmetrical aryl chalcogenides.

For the synthesis of selenoethers, arylhydrazine hydrochlorides can be reacted with diselenides in the presence of a base. This reaction is believed to proceed through a radical mechanism where the aryl radical, generated from the hydrazine, is trapped by the diselenide. chemrevlett.com Similarly, unsymmetrical thioethers can be synthesized by the oxidative cross-coupling of arylhydrazines with thiols. chemrevlett.com These reactions are often tolerant of a variety of functional groups on both the arylhydrazine and the chalcogen-containing partner.

The general scheme for these chalcogenation reactions can be represented as:

Arylhydrazine + R-S-S-R (or R-Se-Se-R) → [Catalyst/Oxidant] → Aryl-S-R (or Aryl-Se-R) + N₂ + H₂O

Various catalytic systems have been developed for these transformations, including both metal-free and metal-catalyzed methods. For example, a transition-metal-free oxidative cross-coupling of arylhydrazines and thiols can be achieved using potassium iodide as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. chemrevlett.com

The reactivity of the C-N bond in arylhydrazines is influenced by both steric and electronic factors. The nature of the substituents on the aromatic ring can significantly impact the ease of C-N bond cleavage and the subsequent reactions.

Electronic Effects: The electronic properties of substituents on the aryl ring of the hydrazine play a critical role. Electron-donating groups, such as the isopropyl group in (3-isopropylphenyl)hydrazine, can influence the electron density at the nitrogen atoms and the stability of the intermediate radical species. In some reactions, electron-donating groups on the arylhydrazine have been shown to facilitate the reaction, while in others, both electron-donating and electron-withdrawing groups are well-tolerated. chemrevlett.com For example, in the synthesis of unsymmetrical thioethers, a range of electronically diverse arylhydrazines can be successfully employed. chemrevlett.com Conversely, in some visible-light-mediated sulfidation reactions, both sterically demanding and electron-poor substrates gave less satisfactory results. chemrevlett.com

Reactions with Oxidizing Agents and Atmospheric Chemistry Implications

This compound, like other hydrazine derivatives, can react with various oxidizing agents. The products of these reactions depend on the nature of the oxidant and the reaction conditions. For instance, residual hydrazine in industrial processes can be effectively removed by treatment with hydrogen peroxide, which oxidizes hydrazine to nitrogen gas and water. researchgate.net

In the context of atmospheric chemistry, volatile organic compounds containing nitrogen, such as hydrazines, can be subject to degradation by atmospheric oxidants like hydroxyl radicals (OH) and ozone (O₃). mdpi.comnih.govnih.gov While specific data for (3-isopropylphenyl)hydrazine is scarce, studies on simpler hydrazines provide insights into potential atmospheric reaction pathways.

The reaction of hydrazines with hydroxyl radicals is considered a primary atmospheric removal process. nih.govnih.gov This reaction typically proceeds via hydrogen abstraction from the N-H or C-H bonds, leading to the formation of radical intermediates that can undergo further reactions in the atmosphere. nih.govnih.gov For hydrazine itself, the reaction with OH radicals is the dominant degradation pathway. nih.govnih.gov

Reactions with ozone are also a potential atmospheric fate for hydrazines. mdpi.com These reactions can lead to a variety of products, including the formation of nitrosamines, which are of environmental concern. mdpi.com The product distribution is highly dependent on the specific hydrazine and the reaction conditions. mdpi.com Given the volatility of some hydrazine derivatives and their potential to react with atmospheric oxidants, their release into the atmosphere could contribute to the formation of secondary pollutants. However, without specific experimental data for (3-isopropylphenyl)hydrazine, its precise atmospheric fate and impact remain speculative.

Studies on Reactivity with Ozone under Simulated Conditions

Direct experimental studies on the reactivity of this compound with ozone are not extensively documented in publicly available literature. However, insights into its potential reactions can be drawn from studies on similar hydrazine compounds under simulated atmospheric or aqueous conditions. mdpi.comkipt.kharkov.ua The reaction of hydrazines with ozone is a significant area of research due to its environmental implications, particularly in the context of water treatment and atmospheric chemistry. researchgate.netnih.gov

Ozone is a powerful oxidizing agent that readily reacts with electron-rich moieties, such as the lone pairs of electrons on the nitrogen atoms of the hydrazine group. oxidationtech.com Research on hydrazine (N₂H₄), monomethylhydrazine (MMH), and unsymmetrical dimethylhydrazine (UDMH) has shown that ozonation leads to a variety of products. mdpi.com The reaction pathways are complex and can involve the formation of radicals, such as the hydroxyl radical (HO•), which can further influence the reaction landscape. mdpi.comnih.gov

In the gas phase, the reaction of hydrazines with ozone has been shown to produce compounds such as hydrogen peroxide, diazene (B1210634) intermediates, and, notably in the case of substituted hydrazines, N-nitrosamines. mdpi.com For instance, the ozonation of UDMH yields N-nitrosodimethylamine (NDMA) in significant amounts. mdpi.com The rate of decomposition of hydrazine in aqueous solutions is dependent on both the initial hydrazine concentration and the concentration of ozone applied. kipt.kharkov.ua

Based on these analogous studies, the reaction of (3-Isopropylphenyl)hydrazine with ozone would likely proceed via oxidation of the hydrazine moiety. The specific products would be influenced by the reaction conditions, such as pH, solvent, and the ratio of reactants. The presence of the isopropylphenyl group may also affect the reaction kinetics and the nature of the resulting aromatic byproducts.

Table 1: Summary of Products from the Reaction of Various Hydrazines with Ozone mdpi.com

Hydrazine CompoundObserved Products
Hydrazine (N₂H₄)Hydrogen Peroxide (H₂O₂), Dinitrogen (N₂), Water (H₂O)
Monomethylhydrazine (MMH)N-Nitrosodimethylamine (NDMA), Methyl hydroperoxide, Methyldiazene, Diazomethane, Formaldehyde, Methanol
Unsymmetrical dimethylhydrazine (UDMH)N-Nitrosodimethylamine (NDMA), Formaldehyde dimethylhydrazone (FDMH), Dimethylamine, 1,1,4,4-Tetramethyl-2-tetrazene

This table is illustrative and based on findings for other hydrazine compounds, as specific data for this compound was not available.

Formation Mechanisms of Reaction Products (e.g., Hydrazones, Nitrosamines)

A characteristic reaction of (3-Isopropylphenyl)hydrazine is its condensation with aldehydes and ketones to form the corresponding (3-isopropylphenyl)hydrazones. libretexts.orgwikipedia.org This reaction is a type of nucleophilic addition to the carbonyl group, followed by a dehydration step. libretexts.org

The mechanism for hydrazone formation is well-established and proceeds as follows: libretexts.org

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, which is more nucleophilic due to the alpha effect (the presence of an adjacent atom with lone pair electrons), attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org This results in the formation of a tetrahedral intermediate, specifically a zwitterionic aminol.

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, a step that can be facilitated by the solvent or other species in the reaction mixture. This yields a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (often under acidic conditions which catalyze the reaction) to form a good leaving group, water. The lone pair of electrons on the adjacent nitrogen atom then pushes out the water molecule, forming a C=N double bond.

Deprotonation: Finally, a base (which can be a water molecule or another molecule of the hydrazine) removes a proton from the nitrogen atom involved in the double bond to yield the stable hydrazone product.

Table 2: Mechanistic Steps in Hydrazone Formation

StepDescription
1Nucleophilic attack of the terminal nitrogen of (3-isopropylphenyl)hydrazine on the carbonyl carbon.
2Proton transfer from the nitrogen to the oxygen to form a carbinolamine.
3Protonation of the hydroxyl group followed by elimination of a water molecule.
4Deprotonation to form the final hydrazone product.

The formation of N-nitrosamines is a significant reaction pathway for certain nitrogen-containing compounds, typically involving the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed in situ from nitrites under acidic conditions. pharmaexcipients.comveeprho.com

For a monosubstituted hydrazine like (3-Isopropylphenyl)hydrazine, the situation is more complex. The nitrogen atom attached to the phenyl group is a secondary amine, while the terminal nitrogen is a primary amine. Primary amines are known to react with nitrosating agents to form highly unstable primary N-nitrosamines, which readily decompose to diazonium ions and then to other products, often releasing nitrogen gas. veeprho.com

However, the oxidation of hydrazines has also been identified as a potential, albeit less direct, route to nitrosamine (B1359907) formation. pharmaexcipients.com The reaction of (3-Isopropylphenyl)hydrazine with strong oxidizing agents could potentially lead to the formation of N-nitroso compounds. The precise mechanism for such a transformation is not as clearly defined as the classical nitrosation of secondary amines. It is theorized that oxidation could lead to radical intermediates or other reactive species that could then be converted to a nitrosamine.

It is important to distinguish that alkylhydrazines, such as phenylhydrazine, upon oxidation, are generally considered to become unstable and degrade, releasing nitrogen gas, following a mechanism similar to the nitrosation of a primary amine. wikipedia.org The formation of a stable nitrosamine from a monosubstituted arylhydrazine is therefore not considered a primary or high-yield pathway under typical nitrosating conditions.

V. Applications in Complex Organic Synthesis and Material Science

Precursor in Heterocyclic Compound Synthesis

The compound is instrumental in synthesizing various nitrogen-containing heterocyclic systems. The presence of the isopropylphenyl moiety allows for the introduction of this specific lipophilic group into the target molecules, influencing their physical, chemical, and biological properties.

The Fischer indole (B1671886) synthesis, a reaction discovered in 1883, is a cornerstone method for creating indole rings. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or a ketone. wikipedia.orgnih.gov (3-Isopropylphenyl)hydrazine (B3278580) hydrochloride serves as an ideal substituted phenylhydrazine for this reaction. The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgnih.gov A subsequent openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring. wikipedia.org

By reacting (3-Isopropylphenyl)hydrazine hydrochloride with various cyclic or acyclic ketones, a range of 6-isopropyl-substituted indoles can be synthesized. For instance, reaction with cyclohexanone (B45756) would yield 6-isopropyl-1,2,3,4-tetrahydrocarbazole, a tricyclic indole derivative. wjarr.comrsc.org The versatility of this method allows for the synthesis of complex fused systems, including pyrido[4,3-b]indoles, which are of significant interest in medicinal chemistry. nih.gov The reaction can be catalyzed by various Brønsted or Lewis acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂). wikipedia.orgnih.gov

Table 1: Fischer Indole Synthesis using this compound

Ketone/Aldehyde ReactantProductCatalyst Example
Generic Ketone (R₁-CO-R₂)2,3-disubstituted-6-isopropyl-1H-indolePolyphosphoric Acid (PPA)
Cyclohexanone6-isopropyl-1,2,3,4-tetrahydrocarbazoleAcetic Acid/HCl
5-Oxo-cis-decahydroquinolineSubstituted 6-isopropyl-pyrido[2,3-a]carbazoleAmberlite® IR 120 H resin

This compound is a valuable precursor for a variety of other nitrogen-containing heterocycles beyond indoles.

Indazoles: These bicyclic aromatic compounds can be synthesized through several routes involving hydrazine (B178648) derivatives. One common method is the intramolecular cyclization of N-nitroso-o-toluidines, but more direct methods involve substituted hydrazines. orgsyn.org For example, the reaction of a suitably substituted 2-halobenzonitrile with (3-isopropylphenyl)hydrazine can lead to the formation of a 1-(3-isopropylphenyl)-1H-indazol-3-amine through an SNAr and cyclization sequence. nih.gov

Pyrazoles: The most traditional and widely used method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govslideshare.net Reacting this compound with a compound like acetylacetone (B45752) (a 1,3-diketone) would yield 1-(3-isopropylphenyl)-3,5-dimethyl-1H-pyrazole. slideshare.net Other methods include reactions with α,β-unsaturated carbonyl compounds or using diazo compounds. organic-chemistry.orggoogle.com

Aryltriazoles: The synthesis of 1,2,3-triazoles can be achieved through the Boulton–Katritzky rearrangement, which involves the participation of hydrazones. beilstein-journals.org this compound can be converted into a hydrazone, which can then undergo cyclization to form a 2-(3-isopropylphenyl)-2H-1,2,3-triazole derivative. beilstein-journals.org

Quinazolines: While many quinazoline (B50416) syntheses build the ring from anthranilic acid derivatives, some routes utilize hydrazine compounds. openmedicinalchemistryjournal.comgoogle.comnih.gov For instance, a 2-hydrazinoquinazoline can be a key intermediate, which can be prepared from a 2-haloquinazoline and hydrazine. nih.gov This intermediate can then be further functionalized. By incorporating (3-isopropylphenyl)hydrazine, the isopropylphenyl moiety can be introduced at a specific position on the quinazoline scaffold. nih.gov

Table 2: Heterocycle Synthesis from this compound

Target HeterocycleCo-reactantGeneral Method
Indazole2-Halobenzonitrile derivativeSNAr / Cyclization
Pyrazole1,3-Diketone (e.g., Acetylacetone)Knorr-type Cyclocondensation
AryltriazoleHydrazone precursor from an appropriate heterocycleBoulton–Katritzky Rearrangement
QuinazolineSubstituted o-iodobenzaldehyde and amidineCopper-catalyzed Ullmann condensation

Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. rjptonline.orgderpharmachemica.com Hydrazine and its derivatives, including this compound, readily react with carbonyl compounds to form hydrazones, a specific class of Schiff bases. xiahepublishing.comcore.ac.uk

The reaction typically proceeds by mixing this compound with an aldehyde or ketone in a solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration step. rjptonline.org The resulting Schiff bases, such as 1-((substituted-benzylidene)amino)-3-isopropylbenzene, are valuable intermediates in their own right and can be used to synthesize more complex molecules or as ligands for metal complexes. xiahepublishing.comnih.gov

Role as an Arylating Reagent in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond its role as a simple precursor, the (3-isopropylphenyl)hydrazine moiety can function as an arylating agent, facilitating the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

The Fischer indole synthesis itself is a prime example of this dual role. wikipedia.org During the reaction, a new C-C bond is formed in the key openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com-sigmatropic rearrangement step, and a new C-N bond is established during the final cyclization and aromatization. nih.gov In this context, the hydrazine effectively delivers the (3-isopropylphenyl)amino group to the carbonyl component, which then becomes integrated into the final indole product.

Furthermore, palladium-catalyzed reactions, such as the Buchwald modification of the Fischer indole synthesis, explicitly demonstrate the C-N bond-forming (arylation) capability. wikipedia.org In such a reaction, an aryl halide is coupled with a hydrazone. While the classical method uses the hydrazine directly, these modern cross-coupling reactions underscore the principle of using arylhydrazine derivatives as sources for aryl-nitrogen fragments in constructing complex molecules. organic-chemistry.org

Development of Advanced Organic Materials

The heterocyclic cores synthesized using this compound as a starting material are of significant interest in material science.

Organic semiconductors are the foundation of flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.com Many of these materials are based on π-conjugated polymers and small molecules. Heterocyclic compounds, particularly those with extensive π-systems and good charge transport properties, are excellent candidates for these applications.

Indole and carbazole (B46965) derivatives, which can be readily synthesized via the Fischer indole reaction using precursors like this compound, are known building blocks for organic electronic materials. wjarr.comsigmaaldrich.com The carbazole unit, for example, is a common motif in host materials for OLEDs and in polymers for OPVs due to its electron-donating nature and rigid, planar structure. The introduction of an isopropyl group on the phenyl ring can enhance the solubility and processability of the resulting polymers or small molecules without significantly disrupting their electronic properties, which is a critical aspect of material design. sigmaaldrich.com Similarly, pyrazole and other heterocyclic systems are being explored for their unique electronic characteristics in the development of new functional materials.

Synthesis of Aryl Boronate Esters for Pharmaceutical and Materials Science

Aryl boronate esters are highly versatile intermediates in modern organic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. orgsyn.orgnih.gov These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and advanced materials. kirj.ee The synthesis of aryl boronate esters can be achieved through several established methods, such as the palladium-catalyzed borylation of aryl halides and the direct C-H activation/borylation of aromatic rings. orgsyn.orgnih.gov

One strategy that has gained attention is the use of directing groups to control the regioselectivity of C-H borylation. rsc.org In this context, hydrazine-derived functional groups have demonstrated utility. For instance, aromatic N,N-dimethylhydrazones can be subjected to iridium-catalyzed ortho-borylation. rsc.org The N(sp2) atom of the hydrazone directs the catalyst to the C-H bond at the ortho-position of the aromatic ring, leading to the selective installation of a boronate ester group. rsc.org This method allows for subsequent functionalization, as the hydrazone group can be removed or transformed after the borylation step.

Another relevant transformation is the direct C-N borylation of phenylhydrazine hydrochlorides using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), which can be achieved through electrochemical or photochemical methods. researchgate.net While this reaction functionalizes the nitrogen atom, related methodologies focus on the C-H bonds of the aryl ring. Sandmeyer-type reactions, for example, allow for the conversion of arylamines to aryl boronate esters, representing a pathway where a nitrogen-containing functional group is replaced by a boronate ester. orgsyn.org

These directed and amine-to-boron conversion strategies highlight potential pathways where a this compound scaffold could be employed. The hydrazine moiety or a derivative thereof could act as a handle for directed borylation or be converted into a boronate ester, thus creating a functionalized building block ready for further elaboration in the synthesis of complex pharmaceutical and materials science targets.

The general scheme for a directed borylation is presented below:

Reaction Step Description Reagents/Catalysts Example
Directed C-H Borylation A directing group (DG) on the aryl ring, such as a hydrazone, chelates to a metal catalyst, guiding the borylation to a specific C-H bond (typically ortho). Ir-based catalysts, B₂pin₂
Functionalization The newly installed boronate ester (Bpin) can undergo Suzuki-Miyaura cross-coupling with an aryl halide to form a biaryl structure. Pd catalysts, Base, Aryl Halide

| Direct Conversion | An arylamine is converted to a diazonium salt, which then undergoes a Sandmeyer-type reaction to install a boronate ester. | tBuONO, B₂pin₂ |

This compound as a Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to a core molecular structure that serves as a framework for the systematic development of new compounds. nih.gov The this compound moiety represents such a scaffold, providing a versatile starting point for creating libraries of derivatives. The hydrazine group is a key reactive handle, allowing for the attachment of various other molecular fragments to explore the chemical space around the core structure. kirj.ee This exploration is crucial for identifying new drug candidates with desired biological activities. nih.gov

Design and Synthesis of New Compounds Derived from Hydrazine Moieties

The chemical reactivity of the hydrazine group is central to its utility as a scaffold. A common and straightforward synthetic route involves the condensation reaction of a phenylhydrazine derivative with various aldehydes or ketones. researchgate.net This reaction typically proceeds in a solvent like glacial acetic acid under reflux to yield the corresponding hydrazone derivatives. researchgate.net These new compounds can serve as final products or as intermediates for further cyclization reactions to form stable heterocyclic systems like pyrazoles or indoles. organic-chemistry.org

For instance, reacting a substituted phenylhydrazine hydrochloride with a ketone can lead to the formation of an indole ring via the Fischer Indole Synthesis. organic-chemistry.org Similarly, reaction with a 1,3-dicarbonyl compound can yield pyrazole derivatives. These synthetic strategies allow for the creation of a diverse range of molecules from the parent hydrazine scaffold. researchgate.netorganic-chemistry.org

Table 1: General Synthetic Scheme for Hydrazone Formation

Reactant A Reactant B Conditions Product
Phenylhydrazine Derivative Aromatic or Aliphatic Aldehyde Glacial Acetic Acid, Reflux (E)-1-benzylidene-2-phenylhydrazine derivative

This table illustrates a generalized reaction. Specific derivatives, such as those from this compound, would be synthesized by applying this fundamental reaction.

Exploration of Derivatives as Chemical Probes for Biological Targets

Once synthesized, derivatives of the (3-Isopropylphenyl)hydrazine scaffold can be screened for biological activity, serving as chemical probes to investigate biological systems. A significant area of exploration is in cancer research, where novel compounds are tested for their ability to inhibit the growth of cancer cell lines. orgsyn.org

For example, studies on compounds derived from the reaction of phenylhydrazines and various aldehydes have been conducted to assess their antiproliferative activity against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). orgsyn.org The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the substance needed to inhibit a biological process by half. Lower IC₅₀ values indicate higher potency.

Table 2: Example of Cytotoxicity Data for Phenylhydrazine Derivatives

Compound Class Target Cell Line Example IC₅₀ Value (µM) Reference
Phenylhydrazone Derivative MCF-7 (Breast Cancer) 127.69 orgsyn.org

The data presented are illustrative of activities found for phenylhydrazine derivatives and are not specific to the (3-isopropylphenyl) subclass unless otherwise noted. The values demonstrate the potential for such scaffolds to yield biologically active compounds.

Computational Approaches to Molecular Interactions and Binding Affinity (e.g., Molecular Docking, 3D-QSAR)

To rationalize the biological activity of synthesized compounds and to guide the design of more potent derivatives, researchers employ computational methods like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies.

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. kirj.ee The goal is to predict the binding mode and affinity, often represented by a scoring function. This allows researchers to visualize how a derivative of the (3-Isopropylphenyl)hydrazine scaffold might interact with a specific biological target at the atomic level, identifying key interactions such as hydrogen bonds or hydrophobic contacts. nih.govkirj.ee

3D-QSAR studies aim to establish a statistical correlation between the 3D properties of a set of molecules and their biological activities. bohrium.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These methods generate models that can predict the activity of new, unsynthesized compounds.

CoMFA calculates steric and electrostatic fields around the aligned molecules.

CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The predictive power of these models is validated using statistical metrics like the cross-validated correlation coefficient (q² or Q²) and the non-cross-validated correlation coefficient (r²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model. kirj.ee The resulting 3D contour maps from these analyses highlight regions where modifications to the molecular scaffold—such as adding bulky groups, or electron-withdrawing/donating groups—are likely to increase or decrease biological activity.

Table 3: Overview of Computational Chemistry Techniques in Drug Design

Technique Primary Goal Key Information Provided Common Metrics
Molecular Docking Predict ligand-receptor binding mode and affinity. Binding pose, scoring function, key intermolecular interactions (e.g., H-bonds). Binding energy (kcal/mol), RMSD.

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D molecular properties with biological activity to predict the potency of new compounds. | Contour maps indicating favorable/unfavorable regions for steric, electrostatic, and other properties. | q² (or Q²), r², Predictive r² (R²pred). |

Vi. Structure Reactivity Relationships and Design Principles for 3 Isopropylphenyl Hydrazine Hydrochloride Derivatives

Impact of Isopropyl Group Position on Reactivity and Selectivity

The position of the isopropyl group on the phenyl ring—ortho, meta, or para—profoundly influences the reactivity of the phenylhydrazine (B124118) molecule. This influence stems from a combination of electronic and steric effects. The isopropyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. lumenlearning.comfiveable.me This electron-donating nature increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.comfiveable.me

In the case of (3-isopropylphenyl)hydrazine (B3278580) (the meta-isomer), the isopropyl group's electron-donating effect activates the ortho and para positions relative to itself. This means positions 2, 4, and 6 of the benzene (B151609) ring become more nucleophilic. However, the directing effect of the hydrazine (B178648) group (-NHNH2), a strong activating ortho-, para-director, must also be considered. masterorganicchemistry.com The combined influence of these two groups determines the regioselectivity of reactions such as electrophilic aromatic substitution.

A comparison with the ortho- and para-isomers highlights the distinct reactivity profiles:

(2-Isopropylphenyl)hydrazine (ortho-isomer): The proximity of the bulky isopropyl group to the hydrazine moiety introduces significant steric hindrance. This "ortho-effect" can impede the approach of reagents to the hydrazine nitrogens and the adjacent ring carbon, potentially slowing down reactions like hydrazone formation or cyclization reactions. nih.gov For instance, in the Fischer indole (B1671886) synthesis, cyclization toward the substituted ortho-position can be sterically hindered. nih.gov

The Fischer indole synthesis provides a classic example of how isomer position affects selectivity. For a meta-substituted phenylhydrazine like the 3-isopropyl derivative, cyclization can theoretically occur at either the C2 or C6 position of the original aniline (B41778) ring. Studies on meta-substituted phenylhydrazones have shown that cyclization often favors the para-position relative to the substituent, as this route is less sterically hindered. nih.gov

Table 1: Predicted Influence of Isopropyl Group Position on Reactivity

Isomer PositionPrimary Electronic Effect on RingPrimary Steric EffectPredicted Impact on Reactivity
Ortho ActivatingHigh steric hindrance at the reaction center (hydrazine group) and adjacent ring position.Reduced reaction rates, potential for unique selectivity due to steric blocking.
Meta Activating (directs ortho/para to itself)Moderate steric influence on the overall molecule, less direct hindrance at the hydrazine.Balanced reactivity, regioselectivity influenced by both the isopropyl and hydrazine groups.
Para ActivatingMinimal steric hindrance at the hydrazine moiety.Enhanced reactivity in reactions where the hydrazine group is the primary site of attack.

Substituent Effects on Aromatic Ring in Chemical Transformations

The introduction of additional substituents onto the aromatic ring of (3-isopropylphenyl)hydrazine dramatically alters its chemical properties. These effects can be broadly categorized as electronic (inductive and resonance) and steric. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding these electronic effects on reaction rates and equilibria, where σ is the substituent constant and ρ is the reaction constant. pharmacy180.comwikipedia.orglibretexts.org

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density on the aromatic ring, enhancing its nucleophilicity. lumenlearning.com In reactions like electrophilic aromatic substitution, EDGs generally increase the reaction rate (activation). libretexts.org For instance, the presence of an EDG would be expected to accelerate the formation of the intermediate carbocation in electrophilic substitution reactions. libretexts.org

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the ring's electron density, making it less nucleophilic and deactivating it towards electrophilic attack. lumenlearning.comic.ac.uk In reactions where the phenylhydrazine acts as a nucleophile, EWGs typically decrease the reaction rate. libretexts.org For example, in the Fischer indole synthesis, phenylhydrazones with strong electron-withdrawing groups can favor cyclization toward a vacant ortho-position over a substituted one. nih.gov

The Hammett substituent constants (σ) for meta and para positions quantify the electronic influence of various groups. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.

Table 2: Hammett Substituent Constants (σ) and Their General Effect on Aromatic Reactivity

Substituentσ_metaσ_paraElectronic EffectExpected Impact on Electrophilic Aromatic Substitution Rate
-OCH₃+0.12-0.27EDG (Resonance) > EWG (Inductive)Activating
-CH₃-0.07-0.17EDG (Inductive/Hyperconjugation)Activating
-Cl+0.37+0.23EWG (Inductive) > EDG (Resonance)Deactivating
-CN+0.56+0.66Strongly EWGStrongly Deactivating
-NO₂+0.71+0.78Strongly EWGStrongly Deactivating

Data sourced from established physical organic chemistry principles. libretexts.org

In the context of (3-isopropylphenyl)hydrazine, a second substituent would compete with both the isopropyl and hydrazine groups in directing subsequent reactions, leading to potentially complex mixtures of products unless one directing effect is dominant.

Influence of Hydrazine Moiety Modifications on Reaction Outcomes

The hydrazine group (-NHNH₂) is the primary reactive center in many reactions of (3-isopropylphenyl)hydrazine. researchgate.net Chemical modification of this moiety can fundamentally alter the course of a reaction, enhance stability, or introduce new functionalities.

Common modifications include:

Acylation: Reaction with acylating agents (e.g., acid chlorides or anhydrides) can form N-acyl-N'-phenylhydrazines. This modification changes the nucleophilicity of the nitrogen atoms. The resulting hydrazides are important precursors for synthesizing various heterocyclic compounds. nih.gov

Alkylation: Introducing alkyl groups onto one or both nitrogen atoms can modulate the steric and electronic properties of the hydrazine. This can be used to control the regioselectivity of subsequent reactions.

Boc Protection: The use of a tert-butyloxycarbonyl (Boc) group to protect one of the hydrazine nitrogens is a common strategy in organic synthesis. This allows for selective reactions at the unprotected nitrogen. For instance, in palladium-catalyzed coupling reactions, using NH₂NHBoc as the nucleophile can overcome steric hindrance issues observed with ortho-substituted aryl halides. organic-chemistry.org

Formation of Hydrazones: The condensation reaction with aldehydes and ketones to form phenylhydrazones is a cornerstone of phenylhydrazine chemistry and the first step in the Fischer indole synthesis. wikipedia.orgmdpi.com The stability and subsequent reactivity of the hydrazone are influenced by the structure of the carbonyl compound.

These modifications are instrumental in directing the outcome of complex synthetic sequences. For example, converting the hydrazine to a hydrazide before a cyclization reaction can lead to different heterocyclic systems than would be formed from the parent hydrazine. nih.gov The modification can also serve to stabilize the molecule or to tune its properties for specific applications, such as in the development of reductants for perovskite solar cells where substituted phenylhydrazines have been investigated. rsc.org

Design Strategies for Enhanced Synthetic Utility and Catalytic Performance

The rational design of (3-isopropylphenyl)hydrazine hydrochloride derivatives aims to optimize their performance for specific applications, such as intermediates in drug synthesis or as ligands in catalysis.

Key design strategies include:

Tuning Electronic Properties: The introduction of specific EDGs or EWGs on the aromatic ring can fine-tune the electronic environment of the molecule. For catalytic applications, where the phenylhydrazine derivative might act as a ligand for a metal center, modifying the electronic properties of the phenyl ring can influence the catalytic activity of the resulting complex. For instance, electron-rich ligands can enhance the catalytic activity of metal complexes in certain oxidation reactions. researchgate.net

Modulating Steric Hindrance: The size and position of substituents can be strategically chosen to control selectivity. Introducing bulky groups near a reactive site can direct an incoming reagent to a less hindered position, thereby improving the yield of a desired regioisomer. This is a common strategy in asymmetric catalysis to create a specific chiral environment around a metal center.

Incorporation of Additional Functional Groups: Adding functional groups that can participate in further reactions or act as coordination sites for metal ions is a powerful strategy. For example, incorporating a sulfonic amide group into a phenylhydrazine derivative has been shown to create a molecule that acts as both a reductant and a passivator in materials science applications. rsc.org Similarly, synthesizing derivatives with chelating moieties can lead to the formation of stable metal complexes with potential catalytic or biological activity. researchgate.net

Prodrug and Bioisostere Approaches: In medicinal chemistry, derivatives are often designed as prodrugs that are metabolized in vivo to release an active compound. The hydrazine moiety can be modified to improve pharmacokinetic properties. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, can be used to enhance potency or reduce toxicity.

By systematically applying these principles, new derivatives of (3-isopropylphenyl)hydrazine can be designed with tailored reactivity, selectivity, and functionality for a wide range of synthetic and catalytic challenges.

Vii. Future Directions and Emerging Research Avenues for 3 Isopropylphenyl Hydrazine Hydrochloride

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow processing represents a significant leap forward for the synthesis of phenylhydrazine (B124118) derivatives, including (3-Isopropylphenyl)hydrazine (B3278580) hydrochloride. Flow chemistry offers numerous advantages over traditional batch methods, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when handling energetic or unstable intermediates like diazonium salts. researchgate.netnih.gov

A key innovation is the integration of the entire three-step synthesis process—diazotization, reduction, and acidic hydrolysis/salifying—into a single, continuous tandem reaction sequence. google.compatsnap.com This approach, carried out in an integrated reactor, can dramatically reduce the total reaction time to as little as 20 minutes, a stark contrast to the several hours required for conventional batch processes. google.compatsnap.com The use of continuous-flow systems minimizes the accumulation of hazardous intermediates, thereby enabling safer scale-up operations. researchgate.net

Automation can be coupled with these flow systems to create highly efficient platforms for reaction optimization and library synthesis. nih.govnih.gov Automated systems can sequentially load different starting materials, vary reaction conditions, and collect product fractions, allowing for rapid exploration of the chemical space and accelerated development of optimized synthetic protocols. nih.gov This integration of flow chemistry and automation is crucial for developing scalable, efficient, and safe manufacturing processes for (3-Isopropylphenyl)hydrazine hydrochloride.

FeatureConventional Batch ProcessIntegrated Continuous Flow Process
Reaction Time Several hours patsnap.comAs low as 20 minutes google.com
Process Steps Separate, sequential operations (diazotization, reduction, hydrolysis) patsnap.comIntegrated three-step tandem reaction in a single reactor google.com
Safety Accumulation of potentially explosive diazonium and hydrazine (B178648) intermediates researchgate.netMinimized accumulation of hazardous intermediates, enabling safer scale-up researchgate.net
Control Limited control over heat/mass transferPrecise control over temperature, pressure, and residence time researchgate.net
Scalability Challenging and often requires process redesignReadily adaptable for scale-up by increasing reactor size or parallelization researchgate.net

Exploration of Novel Catalytic Systems and Green Chemistry Approaches

Future research will increasingly focus on developing environmentally benign synthetic routes for this compound, aligning with the principles of green chemistry. A primary target is the replacement of precious metal catalysts, such as palladium, which are often costly and can leave trace metal residues in the final product. nih.gov Iron-based catalysts, for example, have emerged as a promising alternative. FeO(OH)@C nanoparticles have been shown to effectively catalyze hydrazine substitution reactions, offering an abundant, environmentally friendly, and inexpensive option. nih.gov

Green chemistry also emphasizes the reduction or elimination of hazardous solvents and reagents. mdpi.com Recent developments in the synthesis of related hydrazine derivatives have highlighted several promising techniques:

Mechanochemistry: Using grinding or ball-milling techniques can facilitate reactions in the absence of bulk solvents, reducing waste and simplifying purification. mdpi.comnih.gov

Microwave-Assisted Synthesis: This method can significantly shorten reaction times and improve yields, often under solvent-free conditions. minarjournal.com

Aqueous Media: Performing reactions in water instead of organic solvents is a cornerstone of green chemistry. orientjchem.org

Organocatalysis: The use of small organic molecules, like L-proline, as catalysts provides a metal-free and often more sustainable alternative to traditional metal catalysts. mdpi.com

These approaches, while often demonstrated on the synthesis of hydrazones or other hydrazine derivatives, provide a clear roadmap for developing greener synthetic protocols for this compound itself. minarjournal.comorientjchem.org

Green Chemistry ApproachKey AdvantagesExample/Application
Novel Catalysts Reduces reliance on expensive, toxic precious metals. nih.govIron-catalyzed C-N cross-coupling for aromatic hydrazine synthesis. nih.gov
Alternative Solvents Eliminates hazardous organic solvents, reduces waste. orientjchem.orgSynthesis of hydrazones in aqueous media. orientjchem.org
Mechanochemistry Reduces or eliminates the need for solvents, high atom economy. mdpi.comGrinding technique using L-proline as an organocatalyst for hydrazide synthesis. mdpi.com
Alternative Energy Sources Shorter reaction times, increased efficiency, often solvent-free. minarjournal.comMicrowave irradiation for the synthesis of hippuric hydrazones. minarjournal.com

Advanced Mechanistic Investigations Using Operando Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and catalyst design. Operando spectroscopy is a powerful tool that allows for the characterization of catalytic materials under actual working conditions. mdpi.com This technique provides real-time structural information that can be directly correlated with catalytic activity and selectivity, revealing fundamental reaction mechanisms. mdpi.com

For the synthesis of this compound, operando techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to:

Identify Active Sites: Determine the specific sites on a catalyst's surface where key transformations, such as N-N bond formation or cleavage, occur. nih.gov

Observe Intermediates: Monitor the formation and consumption of transient species during the diazotization and reduction steps.

Understand Catalyst Deactivation: Investigate how and why a catalyst loses activity over time, for instance, by observing the growth of inhibiting species on its surface. mdpi.com

By providing a dynamic picture of the catalytic process, operando spectroscopy can generate crucial insights that guide the rational design of more efficient and robust catalysts for hydrazine synthesis. mdpi.com

Computational Predictions for New Reaction Pathways and Applications

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical discovery. cecam.org These methods can predict feasible reaction pathways, screen for novel applications, and guide experimental efforts, thereby reducing the time and resources spent on trial-and-error laboratory work.

For this compound, computational approaches can be applied in several ways:

Reaction Pathway Prediction: Methods like Heuristically-Aided Quantum Chemistry (HAQC) can explore potential energy surfaces to identify plausible and kinetically feasible reaction pathways that may be more efficient or use greener reagents than current methods. chemrxiv.org

Retrosynthesis and Catalyst Design: Deep learning models can be trained on vast reaction databases to predict retrosynthetic pathways and suggest suitable catalysts or reaction conditions for a given transformation. nih.govarxiv.org

Predicting New Applications: By simulating the reactivity of this compound with a wide range of virtual substrates, computational screening can identify potential new reactions and applications, such as in the synthesis of novel heterocyclic compounds or functional materials. nih.gov

The integration of these predictive models into the research workflow allows for the rapid in silico exploration of chemical space, focusing laboratory efforts on the most promising avenues. cecam.org

Computational MethodApplication for this compoundPotential Outcome
Quantum Chemistry (e.g., HAQC) Modeling potential energy surfaces of synthetic steps. chemrxiv.orgDiscovery of novel, lower-energy reaction pathways; understanding transition states.
Machine Learning (ML) / Deep Learning Retrosynthesis analysis; prediction of reaction conditions and yields. nih.govarxiv.orgIdentification of alternative starting materials; optimization of catalyst and solvent choice.
Computational Screening Simulating reactions with diverse virtual reactants. nih.govPrediction of new, unexplored cycloaddition or condensation reactions; discovery of novel applications.

Synergistic Studies Combining Synthetic, Spectroscopic, and Computational Methodologies

The most profound advances will likely arise from synergistic studies that create a feedback loop between synthesis, spectroscopy, and computation. This integrated approach allows for a comprehensive investigation of chemical systems, from fundamental mechanistic understanding to practical application. nih.govnih.gov

A typical workflow for this compound could be:

Prediction: Computational models predict a novel, highly efficient, and green synthetic pathway. nih.gov

Synthesis: The predicted pathway is tested experimentally in the laboratory, potentially using automated flow chemistry systems for rapid optimization. nih.gov

Investigation: During the synthesis, operando spectroscopy is used to monitor the reaction in real-time, validating the predicted mechanism and identifying any unexpected intermediates or bottlenecks. mdpi.com

Characterization: The final product and any byproducts are thoroughly characterized using standard spectroscopic techniques (e.g., NMR, FT-IR, MS). nih.gov

Refinement: The experimental and spectroscopic data are fed back into the computational models to refine their accuracy and predictive power.

This iterative cycle, where computational predictions guide experimental work and experimental results enhance computational models, will accelerate the discovery of superior synthetic methods and novel applications for this compound. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for preparing (3-Isopropylphenyl)hydrazine hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: this compound is typically synthesized via condensation of 3-isopropylphenylhydrazine with hydrochloric acid under controlled conditions. A common approach involves refluxing an equimolar mixture of the hydrazine derivative and HCl in ethanol for 6–8 hours, followed by cooling, filtration, and recrystallization from ethanol . To monitor reaction progress, thin-layer chromatography (TLC) or in-situ FTIR can track the disappearance of the hydrazine starting material (N–H stretch at ~3200 cm⁻¹) and formation of the hydrochloride salt (broad O–H/N–H bands at 2500–3000 cm⁻¹). Yield optimization may require adjusting reflux time or solvent polarity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : The hydrazine proton (NH–NH₂) appears as a broad singlet at δ ~10–11 ppm in DMSO-d₆, while aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns reflecting the isopropyl substituent .
  • IR Spectroscopy : Confirm N–H stretches (~3200 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₉H₁₅ClN₂; theoretical MW: 186.69 g/mol). Discrepancies may indicate impurities like unreacted hydrazine .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl within ±0.3% of theoretical values .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Toxicity Mitigation : The compound binds to hemoglobin, risking hemolytic anemia. Avoid skin contact; wash exposed areas immediately with soap and water .
  • Spill Management : Neutralize spills with calcium hypochlorite solution (10% w/v) to degrade hydrazine derivatives .
  • Storage : Keep in airtight amber glass bottles at 2–8°C, labeled with GHS hazard pictograms (e.g., acute toxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-alkylated derivatives during synthesis?

Methodological Answer: Byproduct formation often arises from competing alkylation or oxidation. Strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. Ethanol/water mixtures (4:1 v/v) enhance solubility of the hydrochloride salt .
  • Temperature Control : Maintain reflux temperatures below 80°C to prevent thermal decomposition. Lower temperatures (40–50°C) may favor selective protonation of the hydrazine group .
  • Stoichiometry : Use a 10% molar excess of HCl to ensure complete salt formation and suppress free hydrazine side reactions .
  • Purification : Recrystallize from ethanol/acetone (3:1) to remove unreacted hydrazine; monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

Methodological Answer: This compound is a key precursor for:

  • Pyrazole Derivatives : Condensation with α,β-unsaturated ketones (e.g., benzylideneacetone) forms pyrazole scaffolds via cyclization, which are evaluated for enzyme inhibition (e.g., VEGFR2, MMP9) .
  • Indole Synthesis : In Fischer indole protocols, reaction with cyclic ketones generates substituted indoles with potential antiproliferative activity .
  • Hydrazone Ligands : Complexation with transition metals (e.g., Cu²⁺) yields catalysts for oxidation reactions; characterize via X-ray crystallography and cyclic voltammetry .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism : Hydrazine derivatives may exhibit keto-enol tautomerism. Use variable-temperature NMR to identify equilibrium states (e.g., coalescence temperatures) .
  • Steric Effects : The isopropyl group may cause restricted rotation, leading to non-equivalent protons. Computational modeling (DFT, Gaussian) can predict splitting patterns .
  • Impurity Identification : LC-MS/MS or HSQC NMR can detect trace byproducts (e.g., dimerized hydrazines). Compare with reference spectra from databases like PubChem .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.